molecular formula C8H2F6N2 B2354011 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile CAS No. 329711-41-3

4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile

Cat. No.: B2354011
CAS No.: 329711-41-3
M. Wt: 240.108
InChI Key: BAGFZSAWDUBFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile is an organic compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, along with a nitrile group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile typically involves the introduction of trifluoromethyl groups to a pyridine ring. One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide in the presence of a base like cesium carbonate. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts to facilitate the trifluoromethylation process is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as an intermediate in the synthesis of crop protection products.

    4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Utilized as a ligand in photocatalysis.

Uniqueness: 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile is unique due to the specific positioning of its trifluoromethyl and nitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4,5-bis(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6N2/c9-7(10,11)5-1-4(2-15)16-3-6(5)8(12,13)14/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGFZSAWDUBFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1C(F)(F)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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